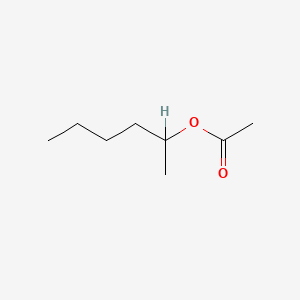

1-Methylpentyl acetate

Descripción

Significance within Organic Chemistry and Ester Research

1-Methylpentyl acetate (B1210297), systematically known as hexan-2-yl acetate, is an organic compound classified as an ester. nih.gov Its molecular formula is C8H16O2. nih.gov This compound is an acetate ester formed from the reaction of acetic acid and 2-hexanol (B165339). In the field of organic chemistry, 1-methylpentyl acetate holds significance as a solvent and a reagent in various synthetic reactions, particularly in esterification and hydrolysis processes.

The structure of this compound, featuring a secondary hexyl group attached to the acetate moiety, provides it with specific physical and chemical properties that are of interest in ester research. Its isomers, such as isohexyl acetate (4-methylpentyl acetate), have different branching, which influences their conformational preferences and physical characteristics. The study of such isomers is crucial for understanding structure-property relationships among esters.

Overview of Historical and Contemporary Research Trajectories

Historically, research involving esters like this compound has been foundational to the development of organic synthesis. Contemporary research has shifted towards more specialized applications and advanced catalytic methods for its synthesis. A significant area of modern research is the use of heterogeneous catalysts to improve the efficiency and environmental friendliness of the esterification process.

Recent studies have focused on the direct esterification of olefins, such as 1-hexene (B165129), with acetic acid as an atom-economical method for producing this compound. researchgate.netresearchgate.net Researchers have investigated various resin-supported catalysts, including those based on phosphotungstic acid (HPW) and modified resins with Lewis acids. researchgate.netresearchgate.netrsc.org For instance, studies have explored the use of resin-supported HPW catalysts on different carriers like D101, D152, RM027, and A15, analyzing their composition, structure, and catalytic activity. researchgate.netresearchgate.net Other research has focused on modifying resin catalysts with Lewis acids such as SnCl2, CuCl2, ZnCl2, AlCl3, and ZrCl4 to enhance the catalytic activity and selectivity in the esterification of 1-hexene. rsc.org

Current Challenges and Future Directions in this compound Research

A primary challenge in the synthesis of this compound via direct esterification of olefins is achieving high activity and selectivity. researchgate.netrsc.org The balance between Lewis acid strength and Brønsted acid strength in modified resin catalysts is a critical factor that determines catalytic performance. rsc.org Another challenge is the stability and reusability of these catalysts, with issues such as the loss of active components like –SO3H groups and metal ions affecting their long-term performance. rsc.org

Future research is directed towards several key areas:

Development of Novel Catalysts: The design and synthesis of more robust and highly selective catalysts remain a priority. This includes exploring new support materials and active catalytic species.

Understanding Reaction Mechanisms: Further investigation into the reaction mechanisms, particularly the role of Brønsted and Lewis acid sites in the esterification process, is needed to optimize reaction conditions and catalyst design. rsc.org

Process Optimization: Optimizing reaction parameters such as temperature, reactant molar ratios, and catalyst concentration is crucial for maximizing the yield and selectivity of this compound. researchgate.netresearchgate.net For example, the ratio of acetic acid to 1-hexene has been shown to significantly influence product selectivity. researchgate.net

Detailed Research Findings

Recent research has provided valuable data on the synthesis of this compound. Studies have systematically evaluated the effectiveness of different catalytic systems.

Catalyst Performance in the Esterification of 1-Hexene

The esterification of 1-hexene with acetic acid has been a focal point of research to produce this compound efficiently. The choice of catalyst plays a pivotal role in the reaction's success.

Interactive Data Table: Catalyst Activity in 1-Hexene Esterification

| Catalyst | Support Carrier | Modifying Reagent | Conversion of 1-hexene (%) | Selectivity of this compound (%) |

|---|---|---|---|---|

| 20.0%HPW/A15 | A15 | Phosphotungstic Acid | - | - |

| 20.0%HPW/D101 | D101 | Phosphotungstic Acid | - | - |

| 20.0%HPW/D152 | D152 | Phosphotungstic Acid | - | - |

| 20.0%HPW/RM027 | RM027 | Phosphotungstic Acid | - | - |

| Zn/A15 | A15 | ZnCl2 | 90.24 | 31.35 |

Data derived from studies on resin-supported phosphotungstic acid catalysts and modified resin catalysts. The activity order for HPW catalysts was found to be 20.0%HPW/A15 > 20.0%HPW/D101 > 20.0%HPW/D152 > 20.0%HPW/RM027. researchgate.netresearchgate.net The Zn/A15 catalyst demonstrated excellent catalytic activity under optimal conditions. rsc.org

It was determined that the Brønsted acid sites are the primary active centers in the esterification of 1-hexene. rsc.org Furthermore, the stability of the catalyst can be enhanced by the introduction of certain metal ions, such as Zn2+, which can increase the stability of C–S bonds in the resin. rsc.org

Structure

3D Structure

Propiedades

IUPAC Name |

hexan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-5-6-7(2)10-8(3)9/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTNIJMLAQNTEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863663 | |

| Record name | Hexan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5953-49-1 | |

| Record name | 2-Hexyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5953-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylpentyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005953491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpentyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations for 1 Methylpentyl Acetate

Esterification Pathways from Alkene Precursors

The direct addition-esterification of alkenes with carboxylic acids presents a valuable route for the synthesis of esters, offering a method for the high-value utilization of olefins. rsc.org

Direct Esterification of 1-Hexene (B165129) with Acetic Acid

The direct esterification of 1-hexene with acetic acid to produce 1-methylpentyl acetate (B1210297) is a significant reaction that has been explored using various catalytic systems. rsc.orgdntb.gov.ua This reaction is often accompanied by the isomerization of 1-hexene to 2-hexene (B8810679) and 3-hexene, and the formation of byproducts such as 1-ethylbutyl acetate, 2-hexanol (B165339), and 3-hexanol. rsc.org

Heterogeneous catalysts are pivotal in the synthesis of 1-methylpentyl acetate from 1-hexene and acetic acid, offering advantages in separation and reusability. researchgate.net

Resin catalysts modified with Lewis acids have been extensively studied for the esterification of 1-hexene. rsc.orgresearchgate.net These catalysts often possess both Brønsted and Lewis acid sites, which play a crucial role in the reaction mechanism. rsc.orgrsc.org For instance, a series of modified resin catalysts were prepared using metal chlorides like SnCl₂, CuCl₂, ZnCl₂, AlCl₃, and ZrCl₄. rsc.orgrsc.org The introduction of a Lewis acid can influence the balance between Brønsted and Lewis acid strengths, affecting the catalyst's activity. rsc.org It has been found that the Brønsted acid site is the primary active center for the esterification of 1-hexene. rsc.orgrsc.org

Research has also explored the use of resin-supported phosphotungstic acid (HPW) catalysts. researchgate.netresearchcommons.org Different resin carriers such as D101, D152, RM027, and Amberlyst 15 (A15) have been investigated, with 20.0%HPW/A15 showing the highest activity. researchgate.net The catalytic activity of these supported HPW catalysts is influenced by the properties of the resin support. researchgate.net

Table 1: Performance of Modified Resin Catalysts in the Esterification of 1-Hexene

| Catalyst | 1-Hexene Conversion (%) | This compound Selectivity (%) | Reference |

|---|---|---|---|

| Zn/A15 | 90.24 | 31.35 | rsc.orgrsc.org |

| Al/A15 | Higher than A15 | Higher than A15 | rsc.org |

| Sn/A15 | Lower than A15 | - | rsc.org |

| Cu/A15 | Lower than A15 | - | rsc.org |

| Zr/A15 | Lower than A15 | - | rsc.org |

| 20.0%HPW/A15 | - | - | researchgate.net |

Zn-substituted heteropoly acids have emerged as efficient catalysts for the addition-esterification of 1-hexene. rsc.orgrsc.org Specifically, Zn-substituted germanium tungstic acid (ZnₐH₄₋₂ₐGeW) and silicotungstic acid (ZnₐH₄₋₂ₐSiW) have been synthesized and tested. rsc.orgrsc.org The catalytic activity of these materials is linked to their Brønsted acidity, with Zn₀.₂₅H₃.₅GeW exhibiting higher activity than Zn₀.₂₅H₃.₅SiW due to its greater Brønsted acidity. rsc.orgrsc.org The selectivity towards sec-hexyl acetate is also influenced by the catalyst's ability to adsorb acetic acid molecules. rsc.orgrsc.org Under optimized conditions (90 °C, 12 hours, 0.4 g catalyst, and a reactant molar ratio of 2.0), a 1-hexene conversion of 97.4% and a sec-hexyl acetate selectivity of 50.3% were achieved with the Zn₀.₂₅H₃.₅GeW catalyst. rsc.orgrsc.org

Table 2: Performance of Zn-Substituted Heteropoly Acid Catalysts

| Catalyst | Reaction Temperature (°C) | 1-Hexene Conversion (%) | sec-Hexyl Acetate Selectivity (%) | Reference |

|---|---|---|---|---|

| Zn₀.₂₅H₃.₅GeW | 90 | 97.4 | 50.3 | rsc.orgrsc.org |

| Zn₀.₂₅H₃.₅GeW | 110 | 91.6 | - | rsc.org |

| Zn₀.₂₅H₃.₅SiW | 130 | 91.4 | - | rsc.org |

Ion-exchange resins, particularly those from the Amberlyst series, are widely used as solid acid catalysts in esterification reactions. dp.techresearchgate.netarkat-usa.org Amberlyst-15, a sulfonic acid resin, is a notable example. rsc.orgarkat-usa.org In the context of 1-hexene esterification, a modified Amberlyst 15 resin, denoted as Zn/A15, demonstrated excellent catalytic activity. rsc.org The introduction of Zn²⁺ onto the surface of the A15 resin was found to enhance the stability of the C–S bond, although the primary reason for a decrease in catalytic activity upon reuse was the loss of –SO₃H groups and Zn²⁺. rsc.org

Influence of Stoichiometric and Kinetic Parameters

The conversion of 1-hexene and the selectivity towards this compound are significantly influenced by stoichiometric and kinetic parameters such as reaction temperature and the molar ratio of reactants. rsc.org For instance, in the esterification catalyzed by Zn-substituted heteropoly acids, the highest 1-hexene conversion was achieved at 110 °C for the Zn₀.₂₅H₃.₅GeW catalyst and 130 °C for the Zn₀.₂₅H₃.₅SiW catalyst when the reactant molar ratio was 1.0. rsc.org However, at a molar ratio of 2.0, both catalysts showed similar 1-hexene conversion, but the Zn₀.₂₅H₃.₅GeW catalyst exhibited higher selectivity for sec-hexyl acetate. rsc.org This highlights the intricate relationship between reaction conditions and catalytic performance. A fundamental study on uncatalyzed esterification has shown that temperature significantly affects the reaction rate and conversion of carboxylic acid. maxwellsci.com Kinetic models, such as the second-order reversible model, are often employed to determine the kinetic and thermodynamic parameters of esterification reactions. maxwellsci.comrepositorioinstitucional.mx

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-Ethylbutyl acetate |

| 1-Hexene |

| This compound |

| 2-Hexanol |

| 2-Hexene |

| 3-Hexanol |

| 3-Hexene |

| Acetic acid |

| Aluminum chloride (AlCl₃) |

| Copper(II) chloride (CuCl₂) |

| Phosphotungstic acid (HPW) |

| sec-Hexyl acetate |

| Tin(II) chloride (SnCl₂) |

| Zinc chloride (ZnCl₂) |

| Zirconium tetrachloride (ZrCl₄) |

Reactant Molar Ratios and Conversion Efficiency

The molar ratio of the reactants, 1-hexene and acetic acid, is a critical parameter influencing the conversion efficiency of the reaction. Research has shown that varying the molar ratio can significantly impact the yield of this compound. For instance, in a study utilizing a modified resin catalyst, a conversion of 1-hexene of up to 90.24% was achieved, with a selectivity for this compound of 31.35%. The optimization of this ratio is crucial for maximizing product formation while minimizing unreacted starting materials.

Temperature and Pressure Effects on Reaction Rate

Temperature and pressure are key physical parameters that govern the rate of the esterification reaction. Studies have investigated the influence of these factors on the synthesis of esters from olefins and carboxylic acids. e3s-conferences.org For the esterification of 1-hexene with acetic acid, the reaction is often carried out at elevated temperatures to increase the reaction rate. researchgate.net For example, one study noted that the esterification process was conducted with constant stirring for 10 hours at 60°C. e3s-conferences.orgresearchgate.net The pressure within the reaction vessel can also be manipulated to influence the equilibrium and reaction kinetics, although specific data on its effect on this compound synthesis is less commonly detailed in the provided search results.

Catalyst Acidity and Structural Features

The nature of the catalyst, particularly its acidity and structural characteristics, plays a pivotal role in the direct esterification of 1-hexene. Modified resin catalysts, often containing both Brønsted and Lewis acid sites, have demonstrated excellent catalytic performance. dntb.gov.ua For example, a Zn-modified resin catalyst (Zn/A15) has been shown to be highly effective, which is attributed to an optimal balance between Lewis and Brønsted acid strengths. The Brønsted acid sites are identified as the primary active centers for the reaction. The stability of these catalysts is also a key consideration, with factors like the presence of certain metal ions (e.g., Zn²⁺) enhancing stability by strengthening C–S bonds. However, a gradual decline in activity can occur over time due to the loss of active sites.

Reaction Mechanisms of Olefin Esterification

The esterification of an olefin such as 1-hexene with a carboxylic acid like acetic acid proceeds through a well-defined reaction mechanism. The process is initiated by the protonation of the olefin by the acid catalyst, leading to the formation of a carbocation intermediate. This is followed by the nucleophilic attack of the carboxylic acid on the carbocation. The subsequent loss of a proton results in the formation of the final ester product, this compound. The rate of this reaction is influenced by the stability of the carbocation intermediate and the nucleophilicity of the carboxylic acid.

Conventional Esterification from Alcohol Precursors

An alternative and classical approach to synthesizing this compound is through the esterification of its corresponding alcohol precursor, 1-methylpentanol (also known as 2-hexanol), with acetic acid.

Fischer Esterification of 1-Methylpentanol with Acetic Acid

The Fischer esterification is a widely employed acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. psiberg.comjove.com In the context of this compound synthesis, this involves the reaction of 1-methylpentanol with acetic acid in the presence of an acid catalyst, such as concentrated sulfuric acid. psiberg.com This reversible reaction typically requires refluxing the mixture at temperatures between 110–120°C for several hours to achieve equilibrium. To drive the equilibrium towards the formation of the ester, it is common to use an excess of one of the reactants or to remove the water formed during the reaction. psiberg.comathabascau.ca

| Reactant | Molar Ratio | Catalyst | Temperature | Duration |

| 1-Methylpentanol | Typically 1:1 with acetic acid | 1–2 mol% Sulfuric Acid | 110–120°C (Reflux) | 6–8 hours |

| Acetic Acid | Typically 1:1 with 1-methylpentanol | or equivalent |

Acid-Catalyzed Condensation Mechanisms

The mechanism of Fischer esterification involves several key steps. masterorganicchemistry.comlibretexts.orgbyjus.com Initially, the carbonyl oxygen of the acetic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgbyjus.com The alcohol, 1-methylpentanol, then acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. jove.comlibretexts.org This is followed by a proton transfer from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.comlibretexts.org The elimination of a water molecule and subsequent deprotonation of the carbonyl oxygen yields the final ester, this compound. masterorganicchemistry.comlibretexts.orgbyjus.com Isotopic labeling experiments have confirmed that the oxygen atom from the alcohol becomes part of the ester, while the hydroxyl group from the carboxylic acid is eliminated as water. psiberg.comlibretexts.org

Transesterification Processes Involving this compound

Transesterification represents a key reaction for the synthesis and modification of esters like this compound, involving the exchange of the alkoxy group. This process can be catalyzed by both acids and bases. Under basic conditions, the reaction proceeds via a nucleophilic addition-elimination mechanism, where an alkoxide ion attacks the carbonyl carbon of the ester. masterorganicchemistry.com Acid-catalyzed transesterification, on the other hand, involves protonation of the carbonyl group, enhancing the electrophilicity of the carbonyl carbon for attack by an alcohol. masterorganicchemistry.com

This compound, also known as hexan-2-yl acetate, can be synthesized using vinyl acetate as a feedstock. One approach involves the reaction of 1-hexene with vinyl acetate. chemicalbook.comlookchem.com Another method is the hydroacetoxylation of olefins where acetic acid is generated in situ from vinyl acetate in the presence of ruthenium complexes. lookchem.com Vinyl acetate serves as a precursor to acetic acid, which then participates in the esterification reaction. The use of vinyl acetate is notable in various industrial processes, including its production from methyl acetate through carbonylation to form ethylidene diacetate, which is then cracked to yield vinyl acetate. google.com

The transesterification of methyl acetate itself is a significant industrial reaction, often aimed at producing more valuable esters. google.com These processes can be carried out using reactive distillation systems. google.com

Alternative and Novel Synthetic Approaches

Beyond traditional esterification and transesterification, several other synthetic routes to this compound have been explored, offering advantages in terms of stereochemistry and reaction conditions.

Nucleophilic substitution provides a direct pathway to form this compound. A common method involves the reaction of an appropriate haloalkane, such as (S)-2-bromohexane, with an acetate salt. vaia.comscribd.com This reaction typically proceeds via an SN2 mechanism, resulting in an inversion of the stereochemical configuration at the chiral center. vaia.comscribd.com For instance, the reaction of (S)-2-bromohexane with acetate ion yields (R)-1-methylpentyl acetate. vaia.comscribd.com The efficiency of this substitution is influenced by factors like the nature of the nucleophile, the solvent, and the stability of the carbocation intermediate in the case of an SN1 pathway. scribd.com

The key components of a nucleophilic substitution reaction are the nucleophile (the electron-rich species, e.g., acetate ion), the electrophile (the electron-poor species, e.g., the carbon attached to the leaving group), the product, and the leaving group (the group that detaches from the carbon). masterorganicchemistry.com

Table 1: Comparison of Synthetic Methods for this compound

| Method | Key Reagents/Conditions | Advantages | Limitations/Notes |

| Esterification of 1-hexene + acetic acid | 1-Hexene, acetic acid, Zn/A15 resin catalyst | High conversion, reusable solid catalyst | Moderate selectivity, potential for catalyst deactivation. |

| Fischer Esterification | 1-methylpentanol, acetic acid, sulfuric acid catalyst, reflux | Simple, scalable, high purity | Requires water removal, longer reaction times. |

| Nucleophilic Substitution | (S)-2-bromohexane, acetate salt, inert solvents | High stereochemical purity and yield | Requires an optically active starting material. vaia.com |

Organometallic and organoboron chemistry offer advanced methods for synthesizing esters. While direct examples for this compound are not extensively detailed in the provided results, the principles of these reactions are applicable. For instance, organoboron compounds, like alkylboronic esters, can be transformed into other functional groups. whiterose.ac.uk Although the direct oxidation of trialkylboranes to form esters is a known transformation, transition metal-mediated reactions are more common for creating C-C and C-heteroatom bonds. whiterose.ac.uk

Rhodium-catalyzed conjugate addition reactions using organoboranes are a powerful tool in asymmetric synthesis. bath.ac.uk Furthermore, organocopper reagents, often prepared from organozinc precursors, are widely used in C-C bond formation. d-nb.info The development of methods for the direct preparation of functionalized organozinc and organocopper reagents expands the scope of these reactions. d-nb.info

Green Chemistry Principles in this compound Synthesis Development

The application of green chemistry principles to the synthesis of this compound aims to create more environmentally benign and efficient processes. rsc.orgbeilstein-journals.orgresearchgate.net

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in a process into the final product. acs.orgjocpr.com Addition reactions, for example, can have a 100% atom economy as all reactant atoms are incorporated into the product. rsc.org In the context of this compound synthesis, choosing a synthetic route with high atom economy is crucial for minimizing waste. jocpr.com

For instance, the direct esterification of 1-hexene with acetic acid is considered an atom-economical technology for producing organic esters. researchgate.netresearchgate.net Research into catalysts, such as resin-supported heteropoly acids, aims to improve the efficiency and selectivity of this reaction. researchgate.netresearchgate.net The use of catalysis is a key green chemistry principle, favoring catalytic reagents over stoichiometric ones to reduce waste. acs.org Furthermore, process intensification through techniques like flow chemistry can lead to minimized reaction times, reduced waste, and improved safety and energy efficiency. rsc.orgbeilstein-journals.org

Development of Recyclable Catalytic Systems

The development of sustainable and economically viable synthetic routes for this compound has spurred research into recyclable catalytic systems. Heterogeneous catalysts are at the forefront of this effort, offering significant advantages over their homogeneous counterparts, including simplified product purification, reduced corrosive waste, and the potential for continuous processing. The primary goal is to design robust catalysts that maintain high activity and selectivity over multiple reaction cycles, thereby minimizing cost and environmental impact. Research has focused on immobilizing active catalytic species on solid supports and developing inherently stable solid acids.

One promising approach involves the use of modified resin catalysts. For instance, the direct esterification of 1-hexene with acetic acid to produce this compound has been successfully catalyzed by a series of modified resin catalysts. rsc.org Among these, a resin modified with zinc chloride (Zn/A15) has demonstrated noteworthy catalytic activity. rsc.org The presence of both Brønsted and Lewis acid sites on the modified resin is believed to be crucial for the reaction. Under optimized conditions, a 1-hexene conversion of up to 90.24% has been achieved, with a selectivity of 31.35% for this compound. rsc.org

A key aspect of these catalytic systems is their reusability. Reuse experiments have indicated that the introduction of Zn²⁺ onto the A15 resin surface can enhance the stability of the carbon-sulfur bonds within the resin. rsc.org However, a gradual decrease in catalytic activity is observed upon recycling, which is primarily attributed to the leaching of the active sulfonic acid (–SO₃H) groups and the Zn²⁺ ions from the support. rsc.org

Detailed findings on the reusability of a modified resin catalyst in the esterification of 1-hexene are presented below:

Table 1: Reusability of Zn/A15 Catalyst in the Esterification of 1-Hexene

| Reuse Cycle | 1-Hexene Conversion (%) | This compound Selectivity (%) |

|---|---|---|

| 1 | 90.24 | 31.35 |

| 2 | 85.11 | 30.89 |

| 3 | 81.56 | 30.15 |

| 4 | 76.92 | 29.54 |

Reaction Conditions: Data extrapolated from studies on modified resin catalysts for 1-hexene esterification. rsc.org

Another class of widely studied recyclable catalysts for esterification reactions are ion-exchange resins such as Amberlyst. While specific data for this compound synthesis is not extensively detailed in publicly available literature, the performance of these catalysts in similar esterification reactions provides valuable insights. For example, in the esterification of acetic acid with ethanol (B145695), wet Amberlyst 16 has shown excellent stability and reusability. After four reaction cycles, the final conversion of acetic acid only decreased by 3.2%, highlighting the potential of such resins for industrial applications. unit.no

The development of recyclable catalysts also extends to other synthetic methods. For instance, in the Baeyer-Villiger oxidation of 2-hexanone, which can be an alternative route to this compound, clay-intercalated tin (Sn) catalysts have been shown to be highly effective and reusable. These catalysts, where tin species are incorporated into the clay's interlayer, have demonstrated high activity and selectivity in the oxidation of ketones to esters and can be recovered by simple filtration and reused without significant loss of performance. psu.edu

Furthermore, supported ruthenium catalysts have been investigated for the oxidation of 1-hexene, a potential first step in a two-step synthesis of this compound. The reusability of these catalysts has been studied, though a decrease in both conversion and selectivity is often observed after the initial use. scielo.org.za This highlights a common challenge in catalyst recycling, where deactivation or loss of the active metal can occur.

The research into recyclable catalytic systems for this compound synthesis is a continuous effort. The primary challenges remain the prevention of active site leaching, maintaining high selectivity over numerous cycles, and ensuring the economic feasibility of the catalyst preparation and regeneration processes. Future developments may focus on novel support materials, more robust anchoring of active species, and the design of multifunctional catalysts that can promote multiple reaction steps in a one-pot synthesis.

Chemical Reactivity and Transformation Studies of 1 Methylpentyl Acetate

Hydrolytic Degradation Pathways

1-Methylpentyl acetate (B1210297), as an ester, is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves one or more chemical bonds. This process can be significantly influenced by the presence of acids, bases, or specific enzymes, leading to the formation of its constituent alcohol and carboxylic acid.

The hydrolysis of 1-methylpentyl acetate in an acidic medium is a reversible reaction that yields 1-methylpentanol (hexan-2-ol) and acetic acid. This process is an example of a specific acid-catalyzed, bimolecular acyl-oxygen fission (AAC2) mechanism. epa.govlibretexts.org The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. libretexts.org This is followed by a nucleophilic attack by a water molecule on the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org Subsequent proton transfer and elimination of the alcohol (1-methylpentanol) results in the formation of acetic acid. libretexts.org

The rate of this reaction is dependent on several factors, including temperature and the concentration of the acid catalyst. epa.govpsu.edu Studies on similar esters, such as methyl acetate, using strongly acidic ion-exchange resins like Amberlyst 15, have shown that the reaction rate is strongly dependent on temperature. psu.edu While specific kinetic data for this compound is not extensively published, the general principles of ester hydrolysis suggest that increasing the temperature would increase the reaction rate. The process is typically carried out in an aqueous acidic medium.

Table 1: General Conditions for Acid-Catalyzed Hydrolysis of this compound

| Parameter | Condition | Source(s) |

| Catalyst | Acidic aqueous medium | |

| Products | 1-Methylpentanol and Acetic Acid | |

| Mechanism | AAC2 (Protonation, Nucleophilic Attack, Elimination) | epa.govlibretexts.org |

| Influencing Factors | Temperature, Acid Concentration | epa.govpsu.edu |

Base-Mediated Saponification Dynamics

Base-mediated hydrolysis, or saponification, of this compound is an irreversible reaction that produces 1-methylpentanol and an acetate salt. This reaction typically proceeds via a base-catalyzed, bimolecular acyl-oxygen fission (BAC2) mechanism. epa.gov The process involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. epa.gov This attack forms a tetrahedral intermediate. The reformation of the carbonyl double bond then leads to the cleavage of the bond to the alkoxy group (-O-R), releasing an alkoxide ion (1-methylpentoxide) which subsequently deprotonates the newly formed acetic acid to yield 1-methylpentanol and an acetate ion.

The reaction is generally carried out in an aqueous solution containing a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). Research indicates that the preferable temperature range for this reaction is between 40°C and 100°C. The reaction can be performed in either a monophasic or biphasic system, with the potential inclusion of solvents like methanol (B129727) or ethanol (B145695) to improve solubility.

Table 2: Conditions for Base-Mediated Saponification of this compound

| Parameter | Condition | Source(s) |

| Catalyst | Basic aqueous medium (e.g., NaOH, KOH) | |

| Temperature | 40–100°C (preferred range) | |

| Products | 1-Methylpentanol and Acetate Salt | |

| Mechanism | BAC2 (Nucleophilic Acyl Substitution) | epa.gov |

| Reaction System | Monophasic or Biphasic |

Enzymatic Hydrolysis Mechanisms (if relevant to esterases)

This compound can undergo hydrolysis catalyzed by enzymes, particularly esterases and lipases. uff.brcir-safety.org These enzymes are present in various biological systems and are known to metabolize ester compounds. cir-safety.org For instance, research has demonstrated the use of pig liver esterase in the enzymatic hydrolysis of this compound. uff.br

The mechanism of enzymatic hydrolysis involves the interaction of the ester's functional group with the active site of the enzyme. Lipases, such as those from Aspergillus oryzae or Candida antarctica A, are also capable of hydrolyzing esters containing a 1-methylpentyl group. google.com This process is highly regioselective and efficient. google.com The hydrolysis reaction catalyzed by these enzymes breaks the ester bond to release 1-methylpentanol and acetic acid. The efficiency of this hydrolysis can be specific to the enzyme and the structure of the ester's alkyl chain. iue.ac.cn

Table 3: Enzymes Involved in the Hydrolysis of this compound and Related Esters

| Enzyme Class | Specific Enzyme Example | Source Organism/Type | Source(s) |

| Esterase | Pig Liver Esterase | Porcine | uff.br |

| Lipase | Lipase Novozym® 51032 | Aspergillus oryzae | google.com |

| Lipase | Lipase A | Candida antarctica | google.com |

Oxidative Transformations

While esters are generally more resistant to oxidation compared to other functional groups, this compound can undergo oxidative transformations under specific conditions, involving radical species or catalytic systems.

The oxidation of this compound can be initiated by radical species. For example, in atmospheric chemistry, esters can react with hydroxyl radicals (•OH). who.int While direct studies on this compound are limited, research on n-butyl acetate shows it reacts with •OH radicals in the gas phase, leading to its degradation. who.int A similar mechanism would be expected for this compound, where a radical abstracts a hydrogen atom from the alkyl chain, initiating a cascade of oxidative reactions.

In biological systems, particularly in anaerobic environments, radical enzymes play a crucial role. annualreviews.org The anaerobic oxidation of hexane (B92381) in certain bacteria proceeds through the formation of a (1-methylpentyl)succinate (B1244145) intermediate. This is formed by the addition of a hex-2-yl radical to fumarate, a process initiated by a glycyl radical enzyme. annualreviews.org This demonstrates a pathway where a radical involving the 1-methylpentyl moiety is a key intermediate in a biochemical transformation. annualreviews.org

The catalytic oxidation of esters like this compound can occur under strong oxidative conditions, potentially yielding carboxylic acids and other oxidized products. Although specific catalytic oxidation studies on this compound are not widely reported, research on related compounds provides insight. The oxidation of alcohols, which are hydrolysis products of esters, is well-studied. Vanadium complexes, for example, have been shown to be effective catalysts for the oxidation of a wide range of organic compounds, including alcohols, in the presence of green oxidants like hydrogen peroxide. nih.gov Furthermore, research into developing surface-immobilized iron-oxidation catalysts for the oxidation of C-H bonds using dioxygen highlights ongoing efforts to find efficient catalytic systems for such transformations. oapen.org

The synthesis of this compound itself can be achieved via the catalytic esterification of 1-hexene (B165129) and acetic acid using resin-supported catalysts. researchgate.net These catalysts often possess both Brønsted and Lewis acid sites, and their activity is crucial for the reaction's success. researchgate.net This indicates that catalytic processes are highly relevant to the chemistry of this compound, even if focused primarily on its synthesis rather than its oxidative degradation.

Table 4: Catalyst Systems Relevant to Transformations of this compound and Related Compounds

| Reaction Type | Catalyst Type | Substrate Example | Source(s) |

| Esterification (Synthesis) | Zn-modified resin (Zn/A15) | 1-Hexene, Acetic Acid | |

| Esterification (Synthesis) | Resin-supported HPW | 1-Hexene, Acetic Acid | researchgate.net |

| Oxidation | Vanadium Complexes | Alcohols | nih.gov |

| Oxidation | Iron-Oxidation Catalyst | C-H Bonds | oapen.org |

Advanced Analytical Characterization Methodologies for 1 Methylpentyl Acetate

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable for the elucidation of the molecular structure of 1-methylpentyl acetate (B1210297) and for verifying its purity. These methods probe the interactions of the molecule with electromagnetic radiation, providing unique fingerprints based on its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each nucleus.

For 1-methylpentyl acetate, the ¹H NMR spectrum exhibits characteristic signals corresponding to the different types of protons in the molecule. The proton on the carbon bearing the acetate group (CH-O) typically appears as a multiplet. The methyl protons of the acetate group (CH₃-C=O) resonate as a singlet, while the terminal methyl group and the other methylene (B1212753) and methyl groups of the pentyl chain show distinct multiplets with specific chemical shifts and coupling patterns.

The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom. Key resonances include the carbonyl carbon of the ester group, the carbon atom bonded to the oxygen (C-O), and the various carbon atoms of the hexyl chain. For instance, the carbonyl carbon (C=O) is typically observed in the downfield region around 170-175 ppm.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 170.5 |

| CH-O | 71.5 |

| CH₂ (alpha to CH-O) | 38.5 |

| CH₂ (beta to CH-O) | 27.5 |

| CH₂ (gamma to CH-O) | 22.5 |

| CH₃ (terminal) | 14.0 |

| CH₃ (on CH-O) | 21.1 |

| CH₃ (acetate) | 19.8 |

Note: These are predicted values and may vary slightly based on experimental conditions and solvent.

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for studying its fragmentation patterns under ionization. nist.gov The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak [M]⁺ corresponding to its molecular weight of 144.21 g/mol . nih.govnist.gov

The fragmentation pattern provides structural information. Common fragments observed in the mass spectrum of this compound include a prominent peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. nih.gov Another significant fragment is often seen at m/z 87, resulting from the loss of a butene molecule via a McLafferty rearrangement. nih.gov The base peak, the most intense peak in the spectrum, is frequently the m/z 43 fragment. nih.gov

Table 2: Characteristic Mass Spectrometry Fragments for this compound

| m/z | Fragment Ion | Description |

| 144 | [C₈H₁₆O₂]⁺ | Molecular Ion |

| 87 | [C₄H₇O₂]⁺ | Loss of butene (C₄H₈) |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its ester functionality.

A strong, sharp absorption peak is typically observed in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. oup.com Another significant band appears in the 1230-1260 cm⁻¹ range, corresponding to the C-O stretching vibration of the ester linkage. The spectrum also shows C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chain, typically in the 2850-3000 cm⁻¹ region.

Table 3: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~2850-3000 | C-H stretch | Alkyl groups |

| ~1735-1750 | C=O stretch | Ester carbonyl |

| ~1230-1260 | C-O stretch | Ester |

Chromatographic Separations and Detection for Quantitative Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative analysis. These methods are widely used for purity assessment and for determining its concentration in various samples.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like this compound. nist.gov In GC, the compound is vaporized and passed through a column with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The purity of a this compound sample can be determined by the presence of a single major peak in the chromatogram.

When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of the components in a mixture. nih.gov As the separated compounds elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for unambiguous identification and quantification of this compound, even in complex matrices. The Kovats retention index, a relative measure of retention time, is another parameter used for its identification on standard non-polar columns. nih.gov

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique used for the analysis of volatile and semi-volatile organic compounds. d-nb.info It is particularly useful for analyzing the volatile profile of samples containing this compound. nih.gov

In HS-SPME, a fused silica (B1680970) fiber coated with a sorbent material is exposed to the headspace (the gas phase above the sample) of a sample vial. d-nb.info The volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is then transferred to the injection port of a gas chromatograph for desorption and analysis. d-nb.info The choice of fiber coating (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) can be optimized to enhance the extraction efficiency of specific analytes. researchgate.net This technique, often coupled with GC-MS, is highly sensitive and allows for the analysis of trace levels of this compound in various samples, including environmental and biological matrices. nih.govresearchgate.net

Retention Index Studies (e.g., Kovats Retention Index)

The Kovats Retention Index (RI) is a fundamental and widely adopted method in gas chromatography (GC) used to convert retention times into system-independent, standardized values. This allows for the comparison of results obtained from different instruments and under varying conditions. The RI system relates the retention of an analyte to the retention of a series of n-alkane standards. The index is calculated based on the logarithm of the adjusted retention times of the analyte and the bracketing n-alkanes.

For a compound like this compound, its retention index is highly dependent on the type of stationary phase used within the GC column, particularly its polarity. The interaction between the slightly polar acetate ester and the stationary phase dictates its elution time relative to the non-polar n-alkane standards. On standard non-polar columns, such as those with dimethyl polysiloxane phases, the elution order is primarily determined by the boiling points of the analytes. Structural isomers, like this compound and its linear counterpart, n-hexyl acetate, can be effectively distinguished using retention indices, as their different branching and boiling points lead to distinct interactions with the stationary phase. nist.gov

Research findings from the NIST Mass Spectrometry Data Center provide specific Kovats Retention Index values for this compound on non-polar stationary phases. nih.gov These empirically determined values are crucial for the positive identification of this compound in complex mixtures such as essential oils or flavor and fragrance formulations.

Table 1: Kovats Retention Indices for this compound and its Isomer

| Compound | IUPAC Name | Stationary Phase Type | Reported Kovats RI Values | Source |

|---|---|---|---|---|

| This compound | hexan-2-yl acetate | Standard Non-Polar | 923, 924, 925, 937 | nih.gov |

| n-Hexyl acetate (for comparison) | hexyl acetate | Standard Non-Polar | 987, 989, 990, 991, 993, 996, 997, 1002, 1008 | nih.gov |

Titrimetric Methods for Quantitative Ester Determination (e.g., Saponification Number)

Titrimetric methods, specifically the determination of the saponification number, represent a classic and robust analytical technique for the quantitative analysis of esters like this compound. taylorandfrancis.com The saponification number is formally defined as the number of milligrams of potassium hydroxide (B78521) (KOH) required to completely hydrolyze one gram of the ester. aquadocs.org This value is inversely proportional to the molecular weight of the ester; compounds with lower molecular weights possess a higher saponification value. aquadocs.org

The procedure involves the chemical hydrolysis of the ester bond. A precisely weighed sample of this compound is heated under reflux with a known excess of a standardized alcoholic potassium hydroxide solution. The reaction proceeds as follows:

C₈H₁₆O₂ (this compound) + KOH → C₆H₁₄O (Hexan-2-ol) + CH₃COOK (Potassium acetate)

After the saponification reaction is complete, the unreacted (excess) potassium hydroxide is determined by performing a back-titration with a standardized solution of hydrochloric acid (HCl), typically using phenolphthalein (B1677637) as an indicator. aquadocs.org A blank determination, omitting the ester sample, is run in parallel under identical conditions. The difference between the volume of HCl required for the blank and the sample titrations allows for the calculation of the amount of KOH consumed by the ester. aquadocs.org For most common esters, the hydrolysis is quantitative after heating for a short period, though procedural variations using solvents like dimethyl sulphoxide can accelerate the reaction, even allowing it to proceed at room temperature for many esters. nih.gov

The saponification number is then calculated using a standard formula that incorporates the sample weight and the results of the titrations. aquadocs.org This method provides a reliable measure of the purity and concentration of the ester in a sample.

Table 2: Principles of Saponification Number Determination for this compound

| Parameter | Description |

|---|---|

| Principle | Hydrolysis of an ester with an excess of strong base (KOH), followed by back-titration of the excess base with a standard acid (HCl). taylorandfrancis.comaquadocs.org |

| Key Reagents | Standardized ethanolic Potassium Hydroxide (KOH), Standardized Hydrochloric Acid (HCl), Phenolphthalein indicator. aquadocs.org |

| Reaction | Ester + KOH → Alcohol + Carboxylate Salt |

| Calculation | Saponification Value (mg/g) = [(VBlank - VSample) × NHCl × MKOH] / WSample Where V = Titration Volume, N = Normality of HCl, M = Molar Mass of KOH (56.1 g/mol), W = Sample Weight in grams. aquadocs.org |

Theoretical and Computational Chemistry Investigations of 1 Methylpentyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-methylpentyl acetate (B1210297). These calculations, based on the principles of quantum mechanics, provide a robust framework for investigating the molecule's electronic landscape and predicting its chemical behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It has been widely applied to study the molecular properties of various organic compounds. researchgate.netresearchgate.net For 1-methylpentyl acetate, DFT calculations are crucial for determining its most stable three-dimensional arrangement, known as the optimized molecular geometry.

These studies reveal that the molecule's stability is influenced by the arrangement of its atoms and the distribution of electron density. researchgate.net The presence of a methyl group on the pentyl chain introduces specific steric interactions that dictate the preferred conformation. Molecular modeling studies suggest that the lowest energy conformations position the methyl group to minimize steric hindrance with other parts of the molecule. The acetate group itself is generally planar due to resonance, which affects the rotational freedom around the C-O bond connecting it to the alkyl chain.

The stability of a molecule can be related to the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net A larger HOMO-LUMO gap generally implies greater stability and lower chemical reactivity. researchgate.net For this compound, the HOMO is typically localized on the oxygen atoms of the ester group, which are electron-rich, while the LUMO is centered on the carbonyl carbon, an electron-deficient site susceptible to nucleophilic attack.

Prediction of Reaction Pathways and Transition States

Computational chemistry plays a vital role in mapping out the potential chemical reactions that this compound can undergo. mdpi.com By calculating the potential energy surface for a reaction, chemists can identify the most likely pathways and the high-energy transition states that must be overcome for the reaction to proceed. mdpi.comresearchgate.net

For instance, the hydrolysis of this compound, a common reaction for esters, can be modeled to understand its mechanism. This involves the nucleophilic attack of a water molecule on the carbonyl carbon. Computational models can predict the geometry of the transition state for this reaction, providing insights into the activation energy required. Similarly, the formation of this compound through the esterification of 1-hexene (B165129) and acetic acid has been studied using supported catalysts, where computational methods can help elucidate the role of the catalyst in lowering the activation barrier. researchgate.net

The study of radical reactions involving this compound is also an area where computational chemistry provides valuable information. For example, the abstraction of a hydrogen atom by a radical species can be modeled to determine which C-H bond is most susceptible to breaking. researchgate.net These calculations consider the bond dissociation energies (BDEs) of the various C-H bonds in the molecule. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations. These methods are particularly useful for exploring the molecule's conformational landscape and predicting its spectroscopic properties.

Conformational Analysis and Energy Minimization

This compound is a flexible molecule with several rotatable single bonds. This flexibility gives rise to a multitude of possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting various spectroscopic parameters for this compound, which can then be compared with experimental data to confirm its structure.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of the carbon-13 and proton nuclei in the molecule. nih.gov For example, software like ChemNMR can be used to estimate these shifts, which have been shown to be in good agreement with experimental values for related compounds. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using quantum chemical methods. These frequencies correspond to the absorption peaks observed in an IR spectrum. For instance, the characteristic C=O stretching frequency of the ester group is a prominent feature that can be accurately predicted.

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can help in understanding the fragmentation patterns observed in mass spectrometry by calculating the energies of different fragment ions.

Computational Prediction of Physicochemical and Environmental Parameters

Computational models are increasingly used to predict the physicochemical properties and environmental fate of chemicals like this compound. acs.orgeuropa.eu These predictions are valuable for regulatory purposes and for assessing the potential environmental impact of a substance. europa.eudiva-portal.org

Several software packages and online tools, such as EPI Suite™ and OPERA, utilize Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models to estimate these parameters. europa.eudiva-portal.org These models are built on the principle that the properties of a chemical are related to its molecular structure.

Here is a table of some computationally predicted parameters for this compound:

| Property | Predicted Value | Method/Source |

| Log K_ow (Octanol-Water Partition Coefficient) | 2.3 | XLogP3 |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | Computational Chemistry Data |

| Refractive Index | ~1.4 | QSPR Models |

Log K_ow_ is a measure of a chemical's lipophilicity and is important for predicting its bioaccumulation potential. acs.org The Topological Polar Surface Area (TPSA) is related to a molecule's ability to permeate biological membranes. chemscene.com The refractive index is a fundamental physical property that can be predicted from molecular structure. rjpbcs.com

These computational tools provide a rapid and cost-effective way to screen chemicals for potential environmental concerns, although experimental verification is often still necessary. europa.eu

Partition Coefficients (e.g., Log P, Log D)

Partition and distribution coefficients are crucial parameters in computational chemistry for predicting the behavior of a compound in different environments.

The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity, or its preference for a fatty, nonpolar environment (like octanol) versus an aqueous, polar environment (like water). A higher Log P value indicates greater lipophilicity. For this compound, the estimated Log P value is 2.667. chemicalbook.comthegoodscentscompany.com This value suggests that the compound is significantly more soluble in nonpolar solvents than in water, which is consistent with its ester structure containing a total of eight carbon atoms.

The distribution coefficient (Log D) is a more comprehensive descriptor as it accounts for the ionization state of a compound at a specific pH. For a non-ionizable compound like this compound, the Log D value is effectively equal to its Log P value. However, for compounds that can be protonated or deprotonated, Log D provides a more accurate measure of lipophilicity at a given physiological or environmental pH. rsc.org For instance, studies on other molecules show that introducing nitrogen-containing groups can significantly lower Log D values by allowing for protonation and increased aqueous solubility. nih.gov

Computationally, these coefficients are often estimated using algorithms that analyze the molecule's structure. The XlogP3 algorithm, for example, calculates Log P based on the contribution of individual atoms and structural fragments. These predictive models are vital for screening large numbers of molecules for their potential distribution and accumulation in biological and environmental systems.

| Parameter | Value | Method | Interpretation |

|---|---|---|---|

| Log P | 2.667 (est.) | Estimation based on chemical structure chemicalbook.comthegoodscentscompany.com | Indicates a higher affinity for nonpolar environments over aqueous solutions. |

Solvation Free Energy Calculations

Solvation free energy (ΔGsolv) is the change in Gibbs free energy when a solute is transferred from a vacuum (gas phase) to a solvent. It is a fundamental thermodynamic quantity that governs solubility and partitioning behavior. Computational methods are essential for calculating this value, as experimental determination can be complex.

Common computational approaches include:

Continuum Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Generalized Born (GB) model, treat the solvent as a continuous medium with a defined dielectric constant. nih.govmdpi.com This simplifies the calculation by avoiding the explicit representation of individual solvent molecules. choderalab.org The accuracy of these methods for esters and other functional groups has been shown to be quite high, with root mean square errors often below 0.6 kcal/mol compared to experimental data. mdpi.com

Explicit Solvent Models: These methods involve molecular dynamics (MD) or Monte Carlo simulations where individual solvent molecules are explicitly included. While computationally more expensive, these "alchemical free energy calculations" can provide a more detailed picture of solute-solvent interactions. choderalab.orgacs.org

For esters, computational studies have shown that accurate prediction of solvation free energies can be challenging, but modern methods and force fields continue to improve accuracy. choderalab.orgresearchgate.net The calculation involves determining the free energy of the solute in both the gas phase and the solvent, with the difference representing the solvation free energy. acs.org These calculations are critical for understanding reaction kinetics and equilibria in solution. nih.gov

| Computational Model | Key Inputs | Primary Output | Application to this compound |

|---|---|---|---|

| Continuum Solvation (e.g., PCM, GB) | Solute geometry, atomic charges, solvent dielectric constant. nih.govmdpi.com | ΔGsolv (kcal/mol) | Provides an efficient estimation of solubility in various solvents. |

| Explicit Solvent (Alchemical Calculations) | Solute and solvent force fields, system temperature and pressure. choderalab.orgacs.org | ΔGsolv (kcal/mol) | Offers a detailed understanding of specific molecular interactions, such as hydrogen bonding with trace water. |

In Silico Catalyst Design and Optimization for this compound Synthesis

The synthesis of this compound is typically achieved through the esterification of 1-hexene with acetic acid or other related pathways. In silico (computational) methods are increasingly used to design and optimize catalysts for such reactions, aiming to improve yield, selectivity, and efficiency while minimizing experimental trial and error. acs.orgnih.gov

The process of in silico catalyst design generally involves several stages:

Reaction Mechanism Investigation: Computational tools, particularly Density Functional Theory (DFT), are used to map out the entire reaction pathway. This includes identifying transition states and intermediates for the esterification process.

Catalyst Modeling: The active sites of potential catalysts are modeled at an atomic level. For the synthesis of esters like this compound, solid acid catalysts such as heteropoly acids (HPAs) or zeolites are often employed. researchgate.netresearchgate.netacs.orgfrontiersin.org Computational models can simulate the structure of these catalysts, for example, a Keggin-type HPA like H₃PW₁₂O₄₀ supported on silica (B1680970). frontiersin.org

Performance Prediction: By calculating the energy barriers (activation energies) for each step of the reaction on the modeled catalyst, researchers can predict the catalyst's activity and selectivity. nih.gov For instance, computational screening can evaluate a library of different catalyst structures to identify the most promising candidates before they are synthesized in the lab. acs.orgmorressier.com

Catalyst Optimization: The model can be systematically modified to understand structure-activity relationships. For example, in HPA catalysts, the acid strength can be tuned by substituting protons with metal cations (e.g., Cs⁺), and the effect of these changes on reaction rates can be computationally predicted. researchgate.netscielo.br Similarly, for palladium-catalyzed reactions involving 1-hexene, different phosphine (B1218219) ligands can be modeled to optimize the catalyst for the desired ester product. researchgate.net

This computational-guided approach accelerates the discovery of novel, efficient, and environmentally friendly catalysts for the industrial production of this compound and other fine chemicals. nih.govscielo.br

Environmental Fate, Transport, and Degradation Pathways of 1 Methylpentyl Acetate

Biodegradation Kinetics and Mechanisms

Biodegradation is anticipated to be a significant pathway for the removal of 1-methylpentyl acetate (B1210297) from the environment. The ester linkage in 1-methylpentyl acetate makes it susceptible to enzymatic hydrolysis by a wide variety of microorganisms.

Table 1: Estimated Biodegradation Potential of this compound

| Condition | Estimated Degradation Rate | Basis of Estimation |

|---|---|---|

| Aerobic | Readily biodegradable | General biodegradability of alkyl acetates |

| Anaerobic | Biodegradable, potentially at a slower rate than aerobic | General biodegradability of alkyl acetates |

The primary step in the microbial metabolism of this compound is expected to be the enzymatic hydrolysis of the ester bond by esterases, enzymes commonly produced by microorganisms. This biotransformation would yield 2-hexanol (B165339) and acetic acid.

Following this initial hydrolysis, both 2-hexanol and acetic acid are readily metabolized by microorganisms through well-established pathways. 2-hexanol can be oxidized to the corresponding ketone, 2-hexanone, and subsequently mineralized. Acetic acid is a central metabolite in cellular metabolism and can be readily utilized by a wide range of microorganisms in pathways such as the citric acid cycle.

The environmental matrix is expected to have a significant influence on the biodegradation of this compound.

Water: In aqueous environments, the bioavailability of this compound to microorganisms will be a key factor. Its moderate water solubility would likely facilitate its availability for microbial uptake and degradation.

Soil: In soil, the compound is expected to partition between the soil organic matter, soil water, and soil air. Adsorption to soil particles may reduce its bioavailability and thus its degradation rate. The rate of biodegradation in soil will also be dependent on factors such as microbial population density, soil moisture, pH, and nutrient availability.

Sediment: In sediments, the conditions are often anaerobic. While anaerobic biodegradation is expected, the rates may be slower than in aerobic environments. The compound's tendency to adsorb to organic matter in the sediment could also affect its degradation.

Environmental Distribution and Persistence Assessments

The environmental distribution and persistence of this compound are governed by its physicochemical properties, which influence its partitioning between air, water, soil, and sediment, as well as its susceptibility to various degradation processes. Due to a lack of extensive experimental data for this specific compound, its environmental fate is often predicted using quantitative structure-activity relationship (QSAR) models and data from structurally similar compounds.

Volatilization and Air-Water Partitioning

The tendency of a chemical to partition between the air and water is described by its Henry's Law constant. A higher Henry's Law constant indicates a greater tendency for the substance to volatilize from water into the air. While no experimental Henry's Law constant for this compound is readily available, data for the closely related isomer, n-hexyl acetate, can provide a reasonable estimate. The Henry's Law constant for n-hexyl acetate is reported to be 5.3 x 10⁻⁴ atm-m³/mol at 25 °C. nih.gov This value suggests that volatilization from moist soil and water surfaces is expected to be an important environmental fate process for this compound.

Another related compound, 4-methyl-2-pentyl acetate, is expected to exist solely as a vapor in the ambient atmosphere based on its vapor pressure. nih.gov Given the structural similarities, this compound is also anticipated to have a significant vapor presence under environmental conditions.

Table 1: Estimated Volatilization and Air-Water Partitioning Parameters for this compound and Related Compounds

| Compound | Parameter | Estimated Value | Reference |

|---|---|---|---|

| n-Hexyl acetate | Henry's Law Constant | 5.3 x 10⁻⁴ atm-m³/mol at 25 °C | nih.gov |

| 4-Methyl-2-pentyl acetate | Physical State in Atmosphere | Exists solely as a vapor | nih.gov |

Sorption to Soil and Sediment

The mobility of an organic compound in soil and its tendency to adsorb to sediment is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates a strong tendency for the chemical to bind to soil and sediment, making it less mobile in the environment. molbase.com

Experimental Koc values for this compound are not available. However, the Koc can be estimated from its octanol-water partition coefficient (Kow), which is a measure of a chemical's lipophilicity. The logarithmic form of Kow (log Kow) for this compound is predicted to be 2.3. nih.gov Using established QSAR models, this log Kow value can be used to estimate the Koc. Generally, compounds with a log Kow in this range are expected to have low to moderate sorption to soil and sediment. This suggests that this compound has the potential for some mobility in soil and may leach into groundwater.

Table 2: Estimated Sorption Parameters for this compound

| Parameter | Estimated Value | Reference |

|---|---|---|

| Log Kow | 2.3 | nih.gov |

| Estimated Koc | Low to Moderate | Inferred from Log Kow |

Environmental Half-Life Determinations

Atmospheric Half-Life: In the atmosphere, organic compounds like this compound are primarily degraded by reaction with photochemically-produced hydroxyl (OH) radicals. For the structural isomer 4-methyl-2-pentyl acetate, the atmospheric half-life for this reaction is estimated to be about 2.0 days. nih.gov This suggests that this compound is not expected to persist for long periods in the atmosphere.

Hydrolysis Half-Life: As an ester, this compound can undergo hydrolysis, which is the breakdown of the compound by reaction with water. The rate of hydrolysis is pH-dependent. For 4-methyl-2-pentyl acetate, the estimated half-lives for base-catalyzed hydrolysis are 78 years at a pH of 7 and 7.8 years at a pH of 8. nih.gov This indicates that hydrolysis is likely to be a slow degradation process under typical environmental conditions (pH 5-9).

Biodegradation Half-Life: While specific biodegradation data for this compound is limited, studies on similar compounds suggest it is likely to be biodegradable. For instance, in aerobic screening tests, 4-methyl-2-pentyl acetate demonstrated significant biodegradation in both freshwater and synthetic seawater over a 20-day period. nih.gov This suggests that biodegradation is likely a significant degradation pathway for this compound in soil and water.

Table 3: Estimated Environmental Half-Lives for this compound and a Structural Isomer

| Environmental Compartment | Degradation Process | Estimated Half-Life | Reference Compound | Reference |

|---|---|---|---|---|

| Atmosphere | Photooxidation (OH radicals) | ~2.0 days | 4-Methyl-2-pentyl acetate | nih.gov |

| Water (pH 7) | Hydrolysis | 78 years | 4-Methyl-2-pentyl acetate | nih.gov |

| Water (pH 8) | Hydrolysis | 7.8 years | 4-Methyl-2-pentyl acetate | nih.gov |

| Soil/Water | Biodegradation | Likely to be significant | 4-Methyl-2-pentyl acetate | nih.gov |

Identification and Characterization of Environmental Degradation Products

The environmental degradation of this compound will result in the formation of smaller, simpler molecules. The primary degradation pathways are expected to be hydrolysis and biodegradation, leading to the same initial breakdown products.

Hydrolysis and Biodegradation Products: The hydrolysis of this compound involves the cleavage of the ester bond, which would yield acetic acid and 2-hexanol (also known as 1-methyl-1-pentanol).

CH₃COOCH(CH₃)C₄H₉ + H₂O → CH₃COOH + HOCH(CH₃)C₄H₉ (this compound + Water → Acetic Acid + 2-Hexanol)

Both acetic acid and 2-hexanol are common, naturally occurring substances that are readily biodegradable in the environment. Acetic acid is a simple carboxylic acid that can be utilized by a wide range of microorganisms. 2-Hexanol is a secondary alcohol that is also expected to undergo further biodegradation.

Atmospheric Degradation Products: The atmospheric degradation of this compound by reaction with hydroxyl radicals is a complex process that involves the abstraction of a hydrogen atom, followed by the addition of molecular oxygen and subsequent reactions. This process would lead to the formation of various smaller, oxygenated organic compounds, and ultimately, carbon dioxide and water. The initial products would likely include aldehydes, ketones, and other carboxylic acids.

Table 4: Expected Environmental Degradation Products of this compound

| Degradation Pathway | Primary Degradation Products |

|---|---|

| Hydrolysis | Acetic acid, 2-Hexanol |

| Biodegradation | Acetic acid, 2-Hexanol |

| Atmospheric Photooxidation | Various smaller oxygenated organic compounds (e.g., aldehydes, ketones) |

Applications in Chemical Synthesis and Industrial Process Development

Role as a Chemical Intermediate in Organic Synthesis

1-Methylpentyl acetate (B1210297), also known as hexan-2-yl acetate, serves as a straightforward example of an ester, a fundamental functional group in organic chemistry. nih.govuni.lu Its primary role in synthesis is often as a target molecule produced through esterification, rather than as a complex intermediate for subsequent reactions. The synthesis of 1-methylpentyl acetate is typically achieved via the Fischer esterification method. This acid-catalyzed reaction involves reacting a carboxylic acid (acetic acid) with an alcohol (2-hexanol) to form the ester and water. mdpi.comthermofisher.com

The mechanism for this synthesis is a cornerstone of organic chemistry education and industrial practice:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The alcohol's oxygen atom acts as a nucleophile, attacking the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Water Elimination: The protonated hydroxyl group leaves as a water molecule, a stable leaving group.

Deprotonation: The catalyst is regenerated by the removal of a proton from the remaining carbonyl oxygen, yielding the final ester product. mdpi.com

While not typically used to build highly complex molecular backbones, the synthesis of esters like this compound is a critical process for creating a wide range of compounds, including solvents, plasticizers, and pharmaceuticals. mdpi.com The principles of its formation are applied broadly in the synthesis of more complex ester-containing molecules.

Development for Formulations in Specific Industrial Sectors (e.g., Flavor and Fragrance Industry)

This compound is utilized in the flavor and fragrance industry for its distinct aromatic profile. It possesses a fruity, green, and sweet scent, often described as being similar to apple and pear. scentspiracy.com This characteristic makes it a valuable component in creating fresh and fruity top notes in perfumes, colognes, and other scented products. scentspiracy.com

In fragrance formulations, esters like this compound are known as top-note modifiers. scentspiracy.com Their high volatility allows them to be perceived immediately upon application, contributing to the initial impression of a scent. They are used to add brightness, a sense of juiciness, and a natural green nuance to various fragrance accords, particularly citrus, floral-green, and fruity themes. scentspiracy.com Its application extends to a wide array of consumer products, including:

Fine fragrances and personal care products.

Household cleaners and detergents.

Air care products, such as air fresheners and deodorants. scentspiracy.com

The compound is part of a larger class of materials known as Aryl Alkyl Alcohol Simple Acid Esters (AAASAE), which are widely used as fragrance ingredients. nih.govresearchgate.net These are generally prepared by reacting an alcohol with a simple carboxylic acid to generate esters like acetates, formates, and propionates. nih.gov

Process Optimization for Industrial Scale Production of Esters

The industrial-scale production of esters, including this compound, is a significant focus of process optimization to enhance efficiency, reduce costs, and improve sustainability. mdpi.com Esterification is a reversible reaction, and optimization strategies often center on shifting the chemical equilibrium towards the product side. mdpi.combohrium.com

Key areas of process optimization include catalyst development, reaction conditions, and reactor design.

Catalyst Selection: Historically, homogeneous acid catalysts like sulfuric acid have been used. However, their use presents challenges related to corrosion, difficult separation from the product, and waste generation. mdpi.com Modern industrial processes increasingly favor heterogeneous catalysts, which are solid-phase catalysts that are easily separated from the liquid reaction mixture. mdpi.comnih.gov

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Acid | Sulfuric Acid, p-Toluenesulfonic acid | High reaction rates | Corrosive, difficult to separate, catalyst cannot be reused, waste generation mdpi.com |

| Heterogeneous Acid | Ion Exchange Resins, Zeolites, Metal Oxides | Easy separation, catalyst reusability, reduced waste, less corrosive mdpi.comnih.gov | Can have lower activity than homogeneous catalysts, potential for pore diffusion limitations mdpi.com |